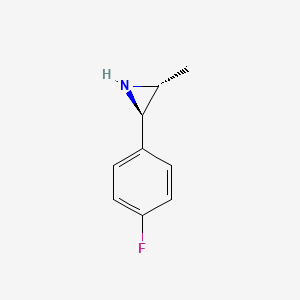![molecular formula C19H15N3O4 B14238715 N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide CAS No. 538370-56-8](/img/structure/B14238715.png)
N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide: is a complex organic compound with the molecular formula C19H15N3O4. This compound is known for its unique structure, which includes a benzopyran ring system and a diazenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide typically involves multiple steps:
Formation of the Benzopyran Ring: The initial step involves the synthesis of the benzopyran ring system. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Diazenyl Group: The diazenyl group is introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the benzopyran derivative.
Acetylation: The final step involves the acetylation of the aromatic ring to introduce the acetyl group. This is typically done using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the diazenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the diazenyl group can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzopyran derivatives.
科学的研究の応用
N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide involves its interaction with various molecular targets. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The benzopyran ring system may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-{6-[(E)-(4-Methylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide
- N-{6-[(E)-(4-Chlorophenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide
- N-{6-[(E)-(4-Nitrophenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide
Uniqueness
N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. The acetyl group can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
538370-56-8 |
|---|---|
分子式 |
C19H15N3O4 |
分子量 |
349.3 g/mol |
IUPAC名 |
N-[6-[(4-acetylphenyl)diazenyl]-2-oxochromen-3-yl]acetamide |
InChI |
InChI=1S/C19H15N3O4/c1-11(23)13-3-5-15(6-4-13)21-22-16-7-8-18-14(9-16)10-17(19(25)26-18)20-12(2)24/h3-10H,1-2H3,(H,20,24) |
InChIキー |
PQJZVLMNAKTPLH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)OC(=O)C(=C3)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B14238638.png)
phosphanium bromide](/img/structure/B14238644.png)
![(1S,5S)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene](/img/structure/B14238647.png)
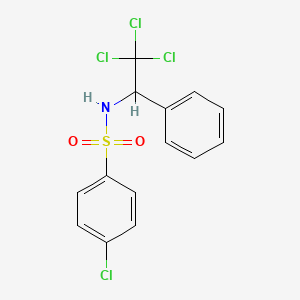
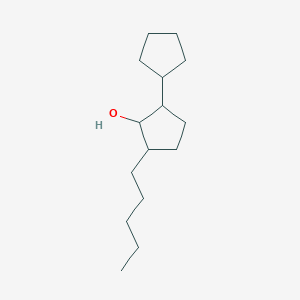
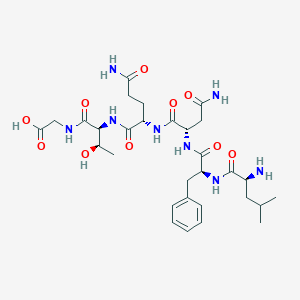
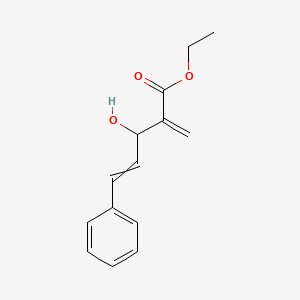
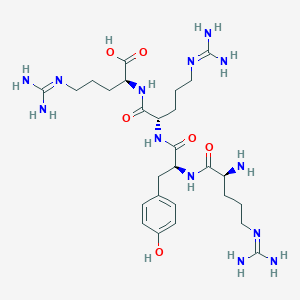
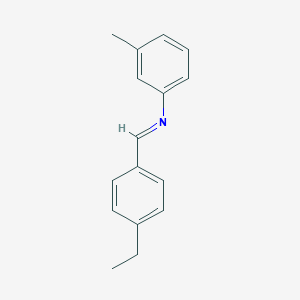
![5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine](/img/structure/B14238727.png)
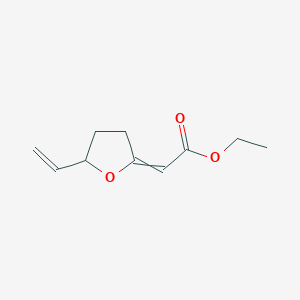
![2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide](/img/structure/B14238735.png)
